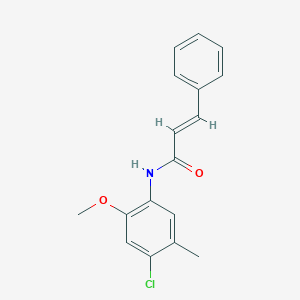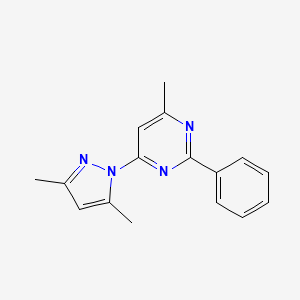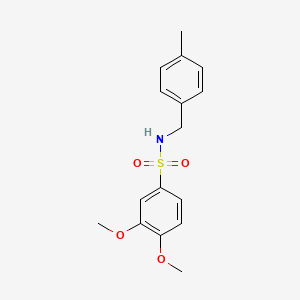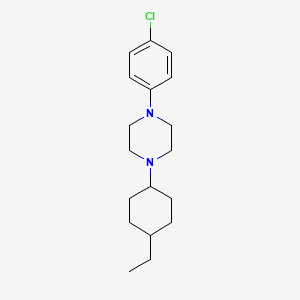
2-(2,4,5-trimethylbenzylidene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-arylidene indan-1,3-diones, closely related to the compound of interest, has been efficiently carried out through Zirconium catalyzed Knoevenagel condensation reactions, employing ZrOCl2·8H2O as a catalyst in water, yielding the desired compounds with significant efficiency and within a short time frame (Oliveira et al., 2018). Additionally, Palladium-catalyzed intramolecular carbonylative annulation has been utilized for the synthesis of 2-substituted indene-1,3(2H)-dione derivatives, demonstrating a broad substrate scope and high yields (Zhang et al., 2015).
Molecular Structure Analysis
The crystal structure and molecular geometry of closely related compounds have been determined through X-ray single-crystal diffraction. For instance, compounds synthesized from 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives showcased intriguing intermolecular interactions and provided insights into their molecular structure (Zeng et al., 2013).
Chemical Reactions and Properties
The reactivity and potential biological activity of compounds similar to the one of interest have been explored through various chemical reactions, including cascade reactions that construct C–C and C–N bonds efficiently, highlighting the compounds' versatility and reactivity (Luo et al., 2019).
Physical Properties Analysis
The physical properties, such as crystalline structure and stability, have been elucidated through comprehensive studies, revealing the impact of molecular modifications on the compounds' physical characteristics. For example, modifications in the crystal structure due to bromination significantly influence the physical properties of bi-1H-indene derivatives (Chen et al., 2010).
Chemical Properties Analysis
Detailed investigations into the chemical properties, including photochromic behavior and reactivity towards various catalysts and conditions, underscore the compounds' complex chemical nature and potential applications in synthetic chemistry. For instance, the photooxidation study of trimethylbenzenes, related to the aromatic core of our compound of interest, outlines the formation of diverse products and insights into the aromatic ring-cleavage reactions (Bandow & Washida, 1985).
特性
IUPAC Name |
2-[(2,4,5-trimethylphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-11-8-13(3)14(9-12(11)2)10-17-18(20)15-6-4-5-7-16(15)19(17)21/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERADLNYIWHXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=C2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-trimethylbenzylidene)-1H-indene-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5646079.png)
![5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5646093.png)

![6-[(4-ethoxyphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5646102.png)
![1-[2-(2,6-dimethoxyphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5646104.png)


![3-[(2-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646122.png)
![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5646130.png)
![4-{1-cyclohexyl-5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5646145.png)



